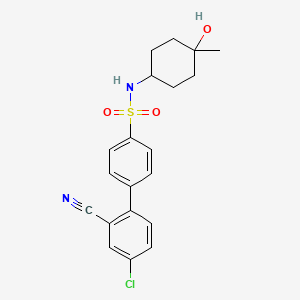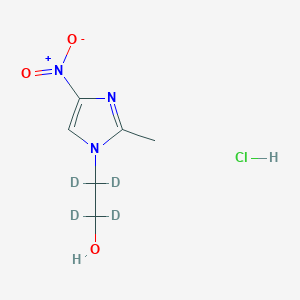
Leramistat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leramistat is a small molecule drug that acts as a mitochondrial complex I (NADH dehydrogenase) inhibitor. It is currently under clinical development for the treatment of various conditions, including rheumatoid arthritis and idiopathic pulmonary fibrosis . This compound is known for its unique ability to modulate inflammation at the level of tissue damage, promoting a pro-repair environment and restoring normal bone dynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Leramistat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and purification methods to ensure consistency and quality. The process typically involves batch or continuous flow reactors, followed by crystallization or chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Leramistat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Applications De Recherche Scientifique
Leramistat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study mitochondrial complex I inhibition and its effects on cellular metabolism.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Under clinical trials for the treatment of rheumatoid arthritis and idiopathic pulmonary fibrosis.
Mécanisme D'action
Leramistat exerts its effects by inhibiting mitochondrial complex I (NADH dehydrogenase), which is a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to altered cellular metabolism and immune responses. By modulating inflammation at the level of tissue damage, this compound promotes a pro-repair environment and restores normal bone dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boscalid: A broad-spectrum carboxamide fungicide that inhibits mitochondrial complex II.
Lipoic Acid: An organosulfur compound involved in mitochondrial metabolism.
Glibenclamide: An antidiabetic sulfonylurea derivative that affects mitochondrial function.
Uniqueness of Leramistat
This compound is unique in its selective inhibition of mitochondrial complex I and its ability to modulate inflammation at the level of tissue damage. Unlike other compounds, this compound promotes a pro-repair environment, making it a promising candidate for combination therapy in treating chronic inflammatory and autoimmune disorders .
Propriétés
Numéro CAS |
1642602-54-7 |
|---|---|
Formule moléculaire |
C20H21ClN2O3S |
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
4-(4-chloro-2-cyanophenyl)-N-(4-hydroxy-4-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21ClN2O3S/c1-20(24)10-8-17(9-11-20)23-27(25,26)18-5-2-14(3-6-18)19-7-4-16(21)12-15(19)13-22/h2-7,12,17,23-24H,8-11H2,1H3 |
Clé InChI |
PHOYDFRXZMNHIF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)


![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
